![molecular formula C12H23NO B2497505 2,2,6,6-Tetramethyl-4-prop-2-enylpiperidin-4-ol CAS No. 75661-01-7](/img/structure/B2497505.png)
2,2,6,6-Tetramethyl-4-prop-2-enylpiperidin-4-ol
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Description
“2,2,6,6-Tetramethyl-4-prop-2-enylpiperidin-4-ol” is a derivative of 2,2,6,6-Tetramethylpiperidine . 2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class. It is a colorless liquid and has a “fishy”, amine-like odor .
Synthesis Analysis
A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethylpiperidine, a related compound, is C9H19N . The molecular weight is 141.25 .Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine is used in chemistry as a hindered base . It is the starting material for an even stronger base, lithium tetramethylpiperidide, and the radical species TEMPO .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidine has a clear liquid appearance, a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .Safety and Hazards
properties
IUPAC Name |
2,2,6,6-tetramethyl-4-prop-2-enylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-6-7-12(14)8-10(2,3)13-11(4,5)9-12/h6,13-14H,1,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDRQDWLHSOHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)(CC=C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-4-prop-2-enylpiperidin-4-ol |
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